molecular formula C33H24N2O2 B4632378 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole

4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole

Cat. No.: B4632378
M. Wt: 480.6 g/mol
InChI Key: CZEMWKSWBKEDSX-UHFFFAOYSA-N
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Description

4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with phenyl and phenoxyphenyl groups, contributing to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl-substituted imidazole precursors with phenoxyphenyl derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce simpler hydrocarbon structures.

Scientific Research Applications

4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.

    Industry: Its unique properties are utilized in developing advanced materials, such as polymers and coatings, with specific functional attributes.

Mechanism of Action

The mechanism by which 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity and activity are essential to understand its full potential.

Comparison with Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole
  • 4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole
  • 4,5-bis(4-aminophenyl)-2-phenyl-1H-imidazole

Comparison: Compared to its analogs, 4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole exhibits unique reactivity and stability due to the presence of phenoxy groups

Properties

IUPAC Name

4,5-bis(4-phenoxyphenyl)-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O2/c1-4-10-26(11-5-1)33-34-31(24-16-20-29(21-17-24)36-27-12-6-2-7-13-27)32(35-33)25-18-22-30(23-19-25)37-28-14-8-3-9-15-28/h1-23H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEMWKSWBKEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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